2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
2-[4-(Dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a cycloheptathiophene-based carboxamide derivative characterized by a seven-membered cycloheptane ring fused to a thiophene moiety. The compound features a dimethylsulfamoyl-substituted benzamido group at position 2 and a carboxamide group at position 3 of the thiophene core. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which are critical for its interaction with biological targets.
Properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-22(2)28(25,26)13-10-8-12(9-11-13)18(24)21-19-16(17(20)23)14-6-4-3-5-7-15(14)27-19/h8-11H,3-7H2,1-2H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVWCYCHIQDYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclohepta[b]thiophene core and subsequent functionalization. One common method involves the condensation of a benzamido derivative with a thiophene precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamido and thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Ring Size : Cycloheptathiophene derivatives exhibit distinct conformational flexibility compared to smaller cyclopenta[b]thiophene analogues (e.g., 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-cyclopenta[b]thiophene-3-carboxamide), which may impact target binding .
Pharmacological and Physicochemical Comparisons
Antiviral Activity
Compound 31 from (2-(3,4-dimethoxybenzamido)-N-(pyridin-2-yl)-cyclohepta[b]thiophene-3-carboxamide) inhibits HIV-1 ribonuclease H (RNase H) with an IC50 of 2.3 µM, attributed to its planar aromatic substituents and hydrogen-bonding capacity . In contrast, the dimethylsulfamoyl variant may exhibit reduced RNase H inhibition due to steric bulk but could target sulfone-responsive pathways .
Mitochondrial Modulation
highlights a cyclopenta[b]thiophene derivative (2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-cyclopenta[b]thiophene-3-carboxamide) as a mitofusin agonist, restoring mitochondrial DNA (mtDNA) content independently of structural changes. The cyclohepta[b]thiophene core in the query compound may offer enhanced mitochondrial membrane interaction due to increased ring flexibility .
Solubility and LogP
- The dimethylsulfamoyl group in the query compound likely improves water solubility compared to ethylsulfonyl or phenylacetamido derivatives (e.g., logP = 6.15 for N-(3-chlorophenyl)-2-(2-phenylacetamido)-cyclohepta[b]thiophene-3-carboxamide) .
- 3,4-Dimethoxybenzamido derivatives (e.g., compound 31) exhibit moderate solubility due to polar methoxy groups, facilitating in vitro antiviral testing .
Notes on Structural and Functional Relationships
Sulfamoyl vs. Sulfonyl : The dimethylsulfamoyl group (N-bound sulfonamide) may enhance metabolic stability compared to sulfonyl derivatives (O-bound), as seen in and .
Ring Size and Bioactivity : Cyclohepta[b]thiophene derivatives generally show broader target engagement than cyclopenta analogues, possibly due to conformational adaptability .
Carboxamide Position : The 3-carboxamide group is conserved across analogues, suggesting its critical role in hydrogen-bonding interactions with biological targets .
Biological Activity
The compound 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family and has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesis, and mechanisms of action based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclohepta[b]thiophene core coupled with a sulfonamide moiety. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines. For instance, analogs have shown submicromolar GI50 values in lung cancer models, suggesting significant potential for therapeutic applications in oncology .
- Mechanisms of Action : The anticancer effects are primarily attributed to the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, it has been shown to induce G2/M phase accumulation in A549 lung cancer cells and activate caspases involved in apoptotic pathways .
Data Table: Biological Activity Comparison
| Compound Name | Structure | GI50 (μM) | LC50 (μM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Structure | <1.0 | >10 | Tubulin polymerization inhibition |
| Compound 17 (analog) | Structure | 0.69 (CAKI-1) | N/A | Induces apoptosis via caspase activation |
| Nocodazole (control) | Structure | 22.28 (OVACAR-4) | N/A | Microtubule disruption |
Case Studies
- Cell Line Studies : In studies involving A549 cells, the compound demonstrated significant growth inhibition with a GI50 value of 0.69 μM. The treatment led to marked apoptosis as evidenced by caspase activation assays.
- In Vivo Efficacy : In murine models (CT26), treatment with this compound resulted in reduced tumor growth compared to untreated controls, further validating its potential as an anticancer agent .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Cyclohepta[b]thiophene Core : This is achieved through a multi-step reaction involving cyclization of appropriate precursors.
- Introduction of Benzamide and Sulfonamide Groups : These functional groups are introduced using standard organic synthesis techniques involving coupling reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
